![molecular formula C7H13BrO2 B14342052 2-[(4-Bromobutoxy)methyl]oxirane CAS No. 99932-65-7](/img/structure/B14342052.png)
2-[(4-Bromobutoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Bromobutoxy)methyl]oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers, which are highly reactive due to the ring strain. This compound is characterized by the presence of a bromine atom attached to a butoxy group, which is further connected to an oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromobutoxy)methyl]oxirane typically involves the reaction of 4-bromobutanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane
Properties
CAS No. |
99932-65-7 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(4-bromobutoxymethyl)oxirane |
InChI |
InChI=1S/C7H13BrO2/c8-3-1-2-4-9-5-7-6-10-7/h7H,1-6H2 |
InChI Key |
DNOYWQARIPPVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


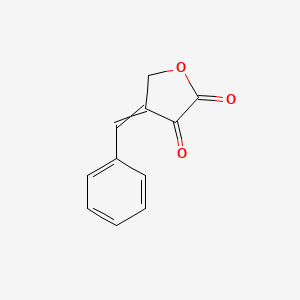
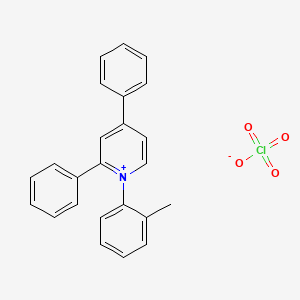
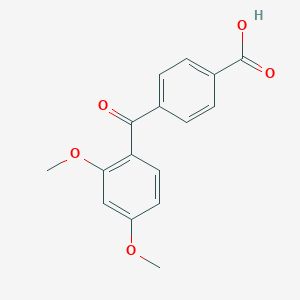
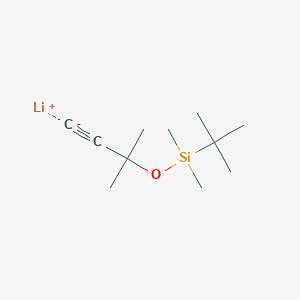
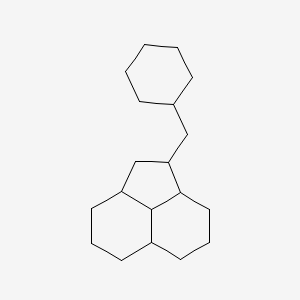
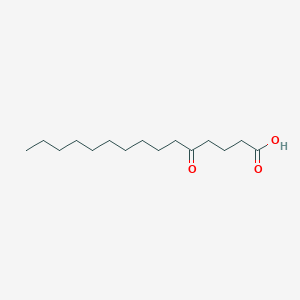
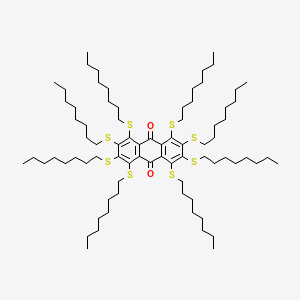
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
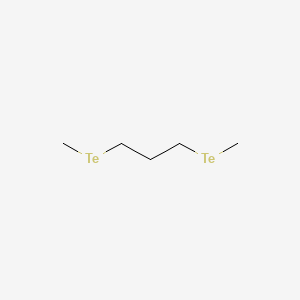
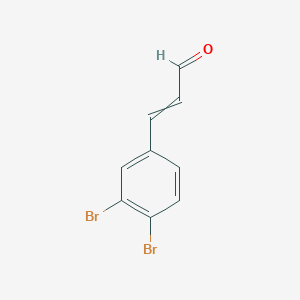
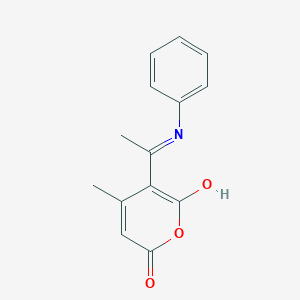

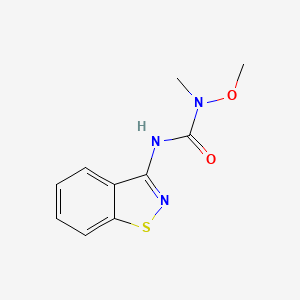
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
